molecular formula C9H9ClO2 B2548114 2-Methylbenzyloxycarbonyl chloride CAS No. 943592-13-0

2-Methylbenzyloxycarbonyl chloride

Cat. No.: B2548114
CAS No.: 943592-13-0
M. Wt: 184.62
InChI Key: ZONRLWCQDWMCAR-UHFFFAOYSA-N
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Description

2-Methylbenzyloxycarbonyl chloride is an organic compound belonging to the class of organochlorides. It is characterized by the presence of a benzyloxycarbonyl group attached to a methyl-substituted benzene ring. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzyloxycarbonyl chloride can be synthesized through the reaction of 2-methylbenzyl alcohol with phosgene. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to handle phosgene safely and efficiently. The process parameters are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzyloxycarbonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form carbamate derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylbenzyl alcohol and hydrochloric acid.

Common Reagents and Conditions:

    Amines: Reacts with primary or secondary amines under mild conditions to form carbamates.

    Water: Hydrolysis occurs readily in aqueous environments.

Major Products Formed:

    Carbamates: Formed when reacting with amines.

    2-Methylbenzyl Alcohol: Formed upon hydrolysis.

Scientific Research Applications

2-Methylbenzyloxycarbonyl chloride is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The primary mechanism of action for 2-methylbenzyloxycarbonyl chloride involves its ability to react with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of carbamate derivatives. This reaction is crucial in the protection of amine groups during synthetic procedures .

Comparison with Similar Compounds

    Benzyl Chloroformate: Similar in structure but lacks the methyl group on the benzene ring.

    2-Methylbenzyl Chloride: Similar but does not contain the carbonyl group.

Uniqueness: 2-Methylbenzyloxycarbonyl chloride is unique due to the presence of both the benzyloxycarbonyl group and the methyl substitution on the benzene ring. This combination provides specific reactivity and stability, making it particularly useful in synthetic organic chemistry .

Properties

IUPAC Name

(2-methylphenyl)methyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-7-4-2-3-5-8(7)6-12-9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONRLWCQDWMCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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